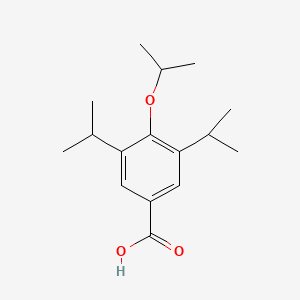

4-Isopropoxy-3,5-diisopropylbenzoic acid

Description

Contextual Significance within Sterically Hindered Aromatic Carboxylic Acid Chemistry

Sterically hindered aromatic carboxylic acids are a class of compounds where bulky substituents are located near the carboxylic acid group. This structural feature can significantly influence the molecule's reactivity and physical properties. The two isopropyl groups in the 2 and 6 positions of 4-Isopropoxy-3,5-diisopropylbenzoic acid create substantial steric bulk around the carboxylic acid.

This steric hindrance can:

Affect Acidity: Generally, ortho-substituents on benzoic acid increase its acid strength, a phenomenon known as the "ortho-effect". libretexts.org This is attributed to a combination of steric and electronic factors, where the bulky groups force the carboxyl group out of the plane of the benzene (B151609) ring, altering the resonance stabilization.

Influence Reactivity: The bulky groups can impede the approach of reagents to the carboxylic acid group, thereby hindering reactions such as esterification.

Limit Biological Interactions: Studies on other 2,6-disubstituted benzoic acids have shown that steric hindrance can prevent the molecule from accessing the active sites of transporters, such as monocarboxylic acid transporters (MCTs). nih.govresearchgate.net

The presence of three isopropyl groups, both on the ring and in the ether linkage, makes this compound a notable example of a sterically crowded molecule.

Historical Trajectory and Evolution of Synthetic Efforts Towards Alkoxy-Diisopropylbenzoic Acids

While specific historical accounts detailing the first synthesis of this compound are not prominent in the literature, its synthesis can be inferred from established chemical reactions. The likely synthetic pathway involves a two-step process starting from p-hydroxybenzoic acid.

Friedel-Crafts Alkylation: The first step is the di-isopropylation of p-hydroxybenzoic acid to form 4-hydroxy-3,5-diisopropylbenzoic acid. This reaction is typically carried out using an alkylating agent like isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. smolecule.com

Williamson Ether Synthesis: The subsequent step involves the etherification of the hydroxyl group. The synthesized 4-hydroxy-3,5-diisopropylbenzoic acid can be treated with a base to form a phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane) to yield the final product, this compound. This is a standard method for preparing alkoxybenzoic acids. derpharmachemica.com

The evolution of these synthetic methods has focused on improving yields and purity, particularly in the production of the key intermediate, 4-hydroxy-3,5-diisopropylbenzoic acid, which is a precursor in the synthesis of the anesthetic Propofol.

Strategic Positioning of this compound within Contemporary Organic Synthesis and Materials Science Research

The primary documented appearance of this compound in the chemical literature is as a potential impurity. Specifically, it can be formed during the synthesis of Propofol if the intermediate, 4-hydroxy-3,5-diisopropylbenzoic acid, undergoes etherification.

As a research chemical, its strategic position is not well-established. However, its structure suggests potential as a synthon or building block in organic synthesis. The presence of a carboxylic acid handle allows for various transformations, such as conversion to esters, amides, or acid chlorides. The sterically hindered environment could be exploited in applications requiring specific spatial arrangements or to confer stability to a target molecule.

In the field of materials science, there is currently no significant body of research detailing the use of this compound. While related p-alkoxybenzoic acids are known to form liquid crystals, the bulky isopropyl groups on the target compound may disrupt the necessary molecular packing for such phases to occur. ed.gov

Overview of Research Paradigms and Foundational Principles Guiding Investigation of this compound

Due to the limited volume of dedicated research on this compound, there are no clearly defined research paradigms or foundational principles guiding its investigation. The compound appears more as a chemical curiosity or a synthetic byproduct rather than a subject of intensive study. Any investigation would likely be guided by the principles of physical organic chemistry, focusing on how the combination of steric and electronic effects from its unique substitution pattern influences its reactivity, acidity, and supramolecular chemistry.

Chemical Properties and Data

Below are tables detailing the known properties of this compound and its direct precursor.

| Property | Value |

|---|---|

| IUPAC Name | 3,5-di(propan-2-yl)-4-propan-2-yloxybenzoic acid |

| Molecular Formula | C16H24O3 |

| Molecular Weight | 264.36 g/mol |

| CAS Number | 2918851-48-4 |

| Property | Value |

|---|---|

| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 13423-73-9 |

Structure

3D Structure

Properties

Molecular Formula |

C16H24O3 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

3,5-di(propan-2-yl)-4-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C16H24O3/c1-9(2)13-7-12(16(17)18)8-14(10(3)4)15(13)19-11(5)6/h7-11H,1-6H3,(H,17,18) |

InChI Key |

DUKKPTUBNBVVTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1OC(C)C)C(C)C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Isopropoxy 3,5 Diisopropylbenzoic Acid

Fundamental Synthetic Routes and Reaction Pathways

The synthesis of 4-Isopropoxy-3,5-diisopropylbenzoic acid is fundamentally a multi-step process built upon core reactions in organic chemistry. The most logical pathway involves the initial synthesis of a key intermediate, 4-hydroxy-3,5-diisopropylbenzoic acid, followed by the etherification of the hydroxyl group. This approach allows for precise control over the placement of the functional groups on the aromatic ring.

Mechanistic Elucidation of Alkylation and O-Isopropylation Reactions

The formation of the this compound structure relies on two pivotal reaction mechanisms: Friedel-Crafts alkylation for the C-isopropylation and a nucleophilic substitution for the O-isopropylation.

Friedel-Crafts Alkylation: The introduction of the two isopropyl groups at the 3 and 5 positions of a 4-hydroxybenzoic acid precursor is a classic example of a Friedel-Crafts alkylation reaction. The mechanism proceeds via the following steps:

Generation of Electrophile: A strong acid catalyst, either a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₂SO₄), reacts with an isopropylating agent like isopropanol (B130326) or 2-chloropropane (B107684) to generate an isopropyl carbocation ((CH₃)₂CH⁺). This carbocation is the active electrophile.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-hydroxybenzoic acid attacks the isopropyl carbocation. The hydroxyl group at position 4 is a powerful activating group and directs the incoming electrophiles to the ortho positions (3 and 5). The carbocation intermediate, known as a sigma complex or arenium ion, is stabilized by resonance.

Deprotonation: A base removes a proton from the carbon atom bearing the new isopropyl group, restoring the aromaticity of the ring and regenerating the catalyst. This process occurs twice to yield 4-hydroxy-3,5-diisopropylbenzoic acid.

O-Isopropylation (Etherification): The final step is the conversion of the hydroxyl group to an isopropoxy group. This is typically achieved through a Williamson ether synthesis or a related Sₙ2 reaction.

Deprotonation: A base (e.g., sodium hydride or potassium carbonate) removes the acidic proton from the phenolic hydroxyl group of 4-hydroxy-3,5-diisopropylbenzoic acid, forming a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic isopropyl source, such as 2-bromopropane (B125204) or isopropyl iodide. The attack displaces the halide leaving group in a single concerted step, forming the ether linkage and yielding the final product, this compound.

Regioselective Functionalization Strategies for Aromatic Scaffolds

Achieving the correct substitution pattern on the benzoic acid scaffold is critical. The regioselectivity of the diisopropylation step is governed by the directing effects of the substituents already present on the ring.

Directing Group Effects: In the precursor 4-hydroxybenzoic acid, the hydroxyl (-OH) group is a strongly activating ortho-, para- director, while the carboxylic acid (-COOH) group is a deactivating meta- director. The powerful activating effect of the hydroxyl group overwhelmingly directs the incoming isopropyl electrophiles to its ortho positions (positions 3 and 5). These positions are also meta to the carboxyl group, satisfying the directing preference of both substituents and leading to a highly regioselective reaction with minimal formation of other isomers.

Advanced C-H Functionalization: While the intrinsic directing group effects provide an efficient route, modern synthetic chemistry offers advanced strategies for C-H functionalization that could theoretically be applied. researchgate.netscispace.com Transition-metal catalysis, using elements like palladium, rhodium, or cobalt, can enable the direct functionalization of specific C-H bonds. researchgate.netnih.govresearchgate.netnih.gov These methods often employ a directing group (such as the carboxylate itself) to guide the catalyst to a specific position (ortho, meta, or para) for activation and subsequent bond formation. researchgate.netnih.gov Although more complex than the classical approach, these techniques represent a powerful strategy for constructing highly substituted arenes when traditional methods fail to provide the desired regioselectivity. scispace.com

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is paramount in driving the efficiency and selectivity of the synthesis. Both homogeneous and heterogeneous catalytic systems have been developed and optimized for the key reaction steps, particularly for the functionalization of benzoic acid derivatives.

Development and Optimization of Homogeneous Catalysis for Benzoic Acid Derivatives

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in the synthesis of benzoic acid derivatives.

Brønsted and Lewis Acids: Traditional Friedel-Crafts alkylations frequently employ homogeneous catalysts. nih.gov Strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride are effective in generating the necessary carbocation electrophile from an alcohol or alkyl halide. nih.gov Optimization of these systems involves tuning the catalyst loading, temperature, and reaction time to maximize yield and minimize side reactions like over-alkylation or rearrangement.

Transition Metal Catalysts: Research has also focused on homogeneous transition-metal catalysts for the functionalization of benzoic acids. researchgate.netnih.gov Complexes of iridium, cobalt, and other metals can catalyze C-H activation, allowing for the introduction of various functional groups with high selectivity. nih.govacs.org For instance, cobalt-catalyzed, carboxylate-directed functionalization of ortho-C–H bonds in benzoic acids has been demonstrated with excellent regioselectivity. nih.gov While these methods are at the forefront of synthetic chemistry, their application to this specific synthesis would be an advanced, non-traditional approach.

The table below summarizes representative conditions for the synthesis of the key intermediate, 4-hydroxy-3,5-diisopropylbenzoic acid, using homogeneous catalysis.

| Reactant | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Hydroxybenzoic acid | Isopropanol | Sulfuric Acid | None | 80-90 | ~85 |

| 4-Hydroxybenzoic acid | Isopropyl Olefin | Aluminum Chloride | Nitrobenzene | 20-30 | >90 |

Data compiled from analogous industrial processes.

Applications and Performance of Heterogeneous Catalysts in Targeted Synthesis

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as ease of separation, reusability, and potential for use in continuous-flow processes, contributing to greener and more cost-effective chemical production. nih.govscispace.com

The synthesis of the precursor 4-hydroxy-3,5-diisopropylbenzoic acid has been successfully demonstrated using heterogeneous solid acid catalysts. chemicalbook.com This approach avoids the corrosive nature and difficult removal of homogeneous mineral acids.

Solid acid catalysts are materials with acidic sites on their surface that can function similarly to liquid acids. stanford.edu Their efficiency is determined by factors like surface area, pore size, and the strength and density of acid sites. scispace.com

Design Principles: The design of effective solid acid catalysts involves selecting or modifying materials to create optimal properties for a specific reaction. pageplace.de For the alkylation of benzoic acid derivatives, materials with strong Brønsted or Lewis acid sites are required. Zeolites, sulfated zirconia, and supported heteropolyacids are common examples. stanford.edupageplace.de The pore structure is also crucial; mesoporous materials are often preferred for liquid-phase reactions involving bulky molecules to avoid diffusion limitations. scispace.com

Implementation and Performance: In the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid from 4-hydroxybenzoic acid and isopropanol, a solid acid catalyst can be employed. chemicalbook.com The reaction mixture is heated, and upon completion, the catalyst is simply filtered off and can be reused in subsequent batches. chemicalbook.com This process significantly simplifies purification and reduces waste compared to traditional methods that require neutralization and extraction steps. scispace.com Reports on such syntheses show high yields, with one process describing a 78% yield of the intermediate after filtration of the catalyst and crystallization. chemicalbook.com

The following table compares the general characteristics of homogeneous and heterogeneous catalysts for the synthesis of benzoic acid derivatives.

| Feature | Homogeneous Catalysis (e.g., H₂SO₄) | Heterogeneous Catalysis (e.g., Solid Acid) |

| Catalyst Separation | Difficult; requires neutralization/extraction | Easy; filtration or centrifugation |

| Reusability | Not typically reusable | Generally reusable |

| Corrosivity | High | Low |

| Waste Generation | High (neutralization salts) | Low |

| Process Type | Typically batch | Suitable for batch and continuous flow |

| Activity | Often high under mild conditions | May require higher temperatures/pressures |

Exploration of Emerging Synthetic Techniques

| Reactants | Catalyst | Energy Source | Reported Yield | Source |

|---|---|---|---|---|

| p-Hydroxybenzoic acid, Isopropanol | Solid Acid | Microwave Irradiation | 78% | chemicalbook.com |

Ultrasonic irradiation, or sonochemistry, offers another green chemistry approach to synthesis by using the energy of sound waves to promote chemical reactions. The process works through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. mdpi.com This technique is particularly advantageous for conducting reactions under solvent-free or reduced-solvent conditions. nih.govresearchgate.net The synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid has been reported using an ultrasonic reactor. chemicalbook.com In this method, the reaction mixture is subjected to high-power ultrasound (e.g., 500W) at a controlled temperature of 40-60 °C for 1-3 hours. chemicalbook.com Compared to conventional methods, ultrasound can lead to milder reaction conditions, significantly shorter reaction times, and higher yields, making it an attractive method for environmentally benign synthesis. nih.govresearchgate.net

| Method | Power | Temperature | Duration | Source |

|---|---|---|---|---|

| Ultrasonic Reactor | 500W | 40-60 °C | 1-3 hours | chemicalbook.com |

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of scalability, safety, and process control. In this approach, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This methodology has been effectively applied to the synthesis of 2,6-diisopropylphenol (propofol), a process in which 4-hydroxy-3,5-diisopropylbenzoic acid is a key intermediate. nih.gov

Researchers have developed a scaled-up and "telescoped" synthesis where multiple reaction steps are combined without isolating intermediates. nih.gov In the synthesis of the 4-hydroxy-3,5-diisopropylbenzoic acid intermediate, reaction conditions were optimized for a continuous flow reactor, demonstrating the potential for large-scale production. nih.gov A 24-hour continuous run successfully produced the subsequent product on a 71.6-gram scale, showcasing the robustness and high productivity of the flow process. nih.gov This approach allows for precise control over parameters like temperature, pressure, and residence time, leading to improved yield and purity while minimizing waste. nih.gov

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Process Type | Telescoped Continuous Flow | Process intensification, reduced manual handling | nih.gov |

| Scale | Up to 71.6 g / 24 hours | Demonstrates scalability for industrial production | nih.gov |

| Overall Yield | Up to 70% | High efficiency for a multi-step process | nih.gov |

| Reactor Temperature | 150 °C | Optimized for decarboxylation step | nih.gov |

Control and Minimization of Chemical Impurities in Synthetic Pathways

The control and minimization of impurities are critical for ensuring the quality and safety of any chemical product. In the synthesis of this compound and its precursors, several potential by-products and isomeric species can arise. During the alkylation of p-hydroxybenzoic acid to form 4-hydroxy-3,5-diisopropylbenzoic acid, a key impurity can be the over-alkylation product, which results in the formation of an ether. Notably, this ether impurity is this compound itself, the target compound of this article. Therefore, reaction conditions must be carefully controlled to favor the formation of the desired hydroxy- or isopropoxy- product selectively.

Furthermore, the Friedel-Crafts alkylation process can lead to the formation of various isomeric by-products, where the isopropyl groups are attached at different positions on the aromatic ring. The identification of such by-products is a crucial aspect of process optimization. nih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for monitoring the reaction progress and tracking the conversion of starting materials. chemicalbook.com Through careful optimization of reaction conditions and purification steps like crystallization, impurity levels can be reduced to less than 0.1%. chemicalbook.com Definitive structural elucidation of the main product and any isolated impurities typically involves a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and mass spectrometry (MS). mdpi.com

Chromatographic and Crystallization Methodologies for High Purity Isolation

Achieving high purity of this compound is crucial for its subsequent applications. A combination of chromatographic and crystallization techniques would be employed for its isolation and purification.

Chromatographic Methods:

For the purification of benzoic acid derivatives, reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective technique. ekb.eg While a specific method for this compound is not detailed in the available literature, a method could be developed based on the principles used for similar compounds. For instance, a C18 column could be utilized with a mobile phase consisting of a gradient mixture of an aqueous buffer (such as 0.1% phosphoric acid or triethylamine (B128534) solution) and an organic solvent system (like acetonitrile (B52724) and methanol). ekb.eg The eluted compounds would be monitored using a UV detector.

Column chromatography using silica (B1680970) gel is another viable option for purification. A gradient elution system, for example with a mixture of hexane (B92381) and ethyl acetate, could effectively separate the desired product from unreacted starting materials and byproducts.

Crystallization Methods:

Crystallization is a powerful technique for the final purification of the product to obtain a high-purity crystalline solid. The choice of solvent is critical for successful crystallization. A common approach involves dissolving the crude product in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) to induce crystallization as the solution cools. diva-portal.org

For benzoic acid derivatives, solvent systems such as ethanol-water mixtures have been shown to be effective. The process would involve dissolving the crude this compound in a minimal amount of a suitable solvent like ethanol (B145695) at an elevated temperature, followed by the gradual addition of water until turbidity is observed. Upon slow cooling, crystals of the purified compound would form. The resulting crystals would then be isolated by filtration, washed with a cold solvent mixture, and dried under vacuum.

The table below outlines a potential purification scheme:

| Purification Step | Technique | Stationary/Mobile Phase or Solvent System | Expected Outcome |

| Initial Purification | Column Chromatography | Silica Gel with Hexane/Ethyl Acetate Gradient | Removal of non-polar and highly polar impurities. |

| Final Purification | Crystallization | Ethanol/Water | Isolation of high-purity crystalline product. |

| Purity Analysis | RP-HPLC | C18 column with Acetonitrile/Water/Buffer | Quantification of final purity and detection of trace impurities. |

Process Optimization for Maximized Purity and Throughput

Synthesis Optimization:

For the Williamson ether synthesis step, several factors can be optimized:

Choice of Base and Solvent: The selection of the base and solvent system is crucial. A stronger base might lead to a faster reaction but could also promote side reactions. The solvent should be able to dissolve the reactants and be compatible with the reaction conditions.

Reaction Temperature and Time: The reaction temperature directly influences the reaction rate. Higher temperatures can reduce the reaction time but may also lead to the formation of degradation products. A careful balance must be found to achieve a high conversion rate in a reasonable timeframe without compromising purity.

Stoichiometry of Reactants: The molar ratio of the hydroxy precursor, the isopropylating agent, and the base should be optimized to ensure complete conversion of the starting material while minimizing the use of excess reagents, which would need to be removed in the purification steps.

Purification Optimization:

To enhance the efficiency of the purification process, the following aspects can be fine-tuned:

Crystallization Conditions: The cooling rate, agitation speed, and solvent-to-anti-solvent ratio during crystallization can significantly impact the crystal size, morphology, and purity. A slower cooling rate generally leads to larger and purer crystals.

Chromatographic Parameters: In HPLC, optimizing the mobile phase composition, flow rate, and column temperature can improve the separation efficiency and reduce the run time, thereby increasing throughput.

The following table summarizes key parameters for process optimization:

| Process | Parameter to Optimize | Goal |

| Synthesis | Base and Solvent System | Maximize reaction rate and minimize side products. |

| Reaction Temperature | Achieve high conversion in a minimal time without degradation. | |

| Reactant Stoichiometry | Ensure complete conversion and minimize excess reagents. | |

| Purification | Crystallization Cooling Rate | Obtain large, high-purity crystals. |

| Crystallization Solvent Ratio | Maximize yield and purity. | |

| HPLC Mobile Phase | Achieve optimal separation and reduce analysis time. |

By systematically studying these parameters, a robust and efficient process for the synthesis and purification of high-purity this compound can be developed, ensuring high throughput and product quality.

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Isopropoxy 3,5 Diisopropylbenzoic Acid

High-Resolution Spectroscopic Techniques for Comprehensive Molecular Characterization

The definitive structural confirmation and detailed electronic and conformational analysis of 4-Isopropoxy-3,5-diisopropylbenzoic acid rely on a suite of high-resolution spectroscopic methods. These techniques provide complementary information, allowing for a complete characterization of the molecule's atomic connectivity, functional groups, and molecular formula.

NMR spectroscopy provides unparalleled insight into the chemical environment of each proton and carbon atom within the this compound molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum reveals distinct signals for each type of proton. The aromatic region is expected to show a singlet for the two equivalent protons on the benzene (B151609) ring, a consequence of the symmetrical substitution pattern. The isopropyl groups attached directly to the ring will produce a septet for the methine (CH) proton, coupled to the twelve equivalent methyl (CH₃) protons, which appear as a doublet. Similarly, the isopropoxy group will exhibit a septet for its methine proton and a doublet for its six methyl protons. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The spectrum would show signals for the carboxyl carbon, the four distinct aromatic carbons (two substituted, one protonated, and one oxygen-bound), the methine and methyl carbons of the two equivalent ring-bound isopropyl groups, and the methine and methyl carbons of the isopropoxy group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, confirming assignments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity | Notes |

| Carboxylic Acid (-COOH) | ~12.0-13.0 | ~170-175 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Aromatic C-H | ~7.7 | ~128-132 | Singlet | Two equivalent protons on the aromatic ring. |

| Isopropyl Ring C-H | ~3.0-3.4 | ~30-35 | Septet | Coupled to 6 protons on two methyl groups. |

| Isopropyl Ring C-H₃ | ~1.2-1.4 | ~22-25 | Doublet | Twelve equivalent protons from two isopropyl groups. |

| Isopropoxy O-C-H | ~4.5-4.8 | ~70-75 | Septet | Methine proton of the isopropoxy group. |

| Isopropoxy O-C-H₃ | ~1.3-1.5 | ~20-23 | Doublet | Six equivalent protons of the isopropoxy group. |

| Aromatic C-COOH | - | ~125-130 | - | Quaternary carbon. |

| Aromatic C-Isopropyl | - | ~140-145 | - | Quaternary carbon. |

| Aromatic C-O | - | ~155-160 | - | Quaternary carbon. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule and can offer insights into its conformational state. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands. A very broad band is expected in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp absorption band around 1680-1710 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretching vibrations for the ether and carboxylic acid functionalities are expected in the 1200-1320 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar bonds, such as the aromatic ring breathing modes, often produce strong signals in the Raman spectrum, which may be weak in the IR spectrum. The C=C aromatic ring stretching and the symmetric C-H bending of the isopropyl methyl groups are typically well-defined.

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | IR | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850-2970 | IR, Raman | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | IR | Strong |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman | Medium-Strong |

| C-O Stretch (Ether & Acid) | 1200-1320 | IR | Strong |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. The computed exact mass of the neutral molecule (C₁₆H₂₄O₃) is 264.1725 Da. nih.gov HRMS provides an experimental value that can confirm this composition with high accuracy.

Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. Under electron ionization (EI), the molecular ion peak [M]⁺• at m/z 264 would be observed. Key fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): Resulting in a fragment ion at m/z 249, arising from one of the isopropyl groups.

Loss of a propyl group (-C₃H₇): A characteristic fragmentation of the isopropoxy or isopropyl substituents, leading to an ion at m/z 221.

Loss of the carboxyl group (-COOH): Decarboxylation leading to a fragment at m/z 219.

Loss of the isopropoxy group (-OC₃H₇): Generating an ion at m/z 205.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Mass/Charge Ratio) | Proposed Fragment | Formula of Lost Neutral |

| 264 | [M]⁺• (Molecular Ion) | - |

| 249 | [M - CH₃]⁺ | CH₃ |

| 221 | [M - C₃H₇]⁺ | C₃H₇ |

| 219 | [M - COOH]⁺ | COOH |

| 205 | [M - OC₃H₇]⁺ | OC₃H₇ |

Solid-State Structural Investigations via X-ray Crystallography

While spectroscopic methods define the molecular structure, X-ray crystallography provides unambiguous proof of the atomic arrangement in the solid state, including the conformation of the molecule and how it packs into a crystal lattice.

For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding between the carboxylic acid moieties. Benzoic acids commonly form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. This motif is a highly stable and predictable feature in the crystal engineering of carboxylic acids. nih.gov

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. mdpi.com Different polymorphs of the same compound can exhibit distinct physicochemical properties.

For this compound, the potential for polymorphism exists due to the conformational flexibility of the three isopropyl groups and the strong, directional nature of the hydrogen bonding. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different packing arrangements and thus different polymorphs. mdpi.com

Crystal engineering studies would focus on understanding and controlling these intermolecular interactions to produce crystals with desired properties. researchgate.net This could involve co-crystallization with other molecules to form new hydrogen-bonding networks or systematic studies of crystallization from various solvents to isolate and characterize potential polymorphs. While specific studies on this molecule are not widely reported, the principles of crystal engineering suggest that its solid-state structure is a rich area for investigation. mdpi.comresearchgate.net

Chromatographic and Other Analytical Methodologies for Purity Assessment and Process Monitoring

The purity of this compound and the monitoring of its synthesis are critical for ensuring its quality and for process optimization. A suite of chromatographic and other analytical techniques can be employed for these purposes. While specific validated methods for this exact compound are not extensively documented in publicly available literature, standard methods for similar substituted benzoic acids provide a strong foundation.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for purity assessment. A reversed-phase HPLC method would be the most probable approach. The separation would likely be achieved on a C18 or similar non-polar stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to resolve the main compound from any impurities. Detection is commonly performed using a UV-Vis detector, likely at a wavelength corresponding to the absorbance maximum of the benzoic acid chromophore.

For process monitoring, where rapid analysis of reaction progress is key, HPLC can be utilized to track the consumption of starting materials and the formation of the product and any byproducts. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique, particularly for identifying volatile impurities. Due to the carboxylic acid moiety, derivatization to a more volatile ester form (e.g., methyl or ethyl ester) would likely be necessary prior to GC analysis. This would prevent peak tailing and improve chromatographic performance. The GC method would involve a capillary column with a suitable stationary phase (e.g., a polysiloxane-based phase) and a temperature program to ensure the separation of all components.

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of charged species like benzoic acids. In CE, separation is based on the differential migration of ions in an electric field. This technique can be particularly useful for separating closely related acidic impurities.

To provide a clearer picture of potential analytical approaches, the following interactive data tables outline hypothetical yet plausible parameters for these methodologies.

Table 1: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical GC-MS Parameters for Impurity Profiling (after derivatization)

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

Computational and Theoretical Chemistry of 4 Isopropoxy 3,5 Diisopropylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 4-Isopropoxy-3,5-diisopropylbenzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure (ground state geometry). semanticscholar.org These calculations optimize bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Key outputs from these studies include the total electronic energy, dipole moment, and the spatial orientation of the bulky isopropyl and isopropoxy groups relative to the benzoic acid core. The planarity of the carboxylic acid group with respect to the benzene (B151609) ring is a critical parameter, as it influences conjugation and intermolecular interactions, such as hydrogen bonding, which is crucial for the behavior of carboxylic acids. rsc.org Energetic profiles for processes like bond rotation (e.g., around the C-O ether bond or C-C bonds of the isopropyl groups) can be calculated to identify energy barriers and stable conformers.

Illustrative DFT-Calculated Geometrical Parameters This table presents typical parameters that would be calculated for this compound, based on DFT studies of similar substituted benzoic acids.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond in the carboxylic acid group. | ~1.21 Å |

| C-OH Bond Length | Length of the carbon-hydroxyl single bond in the carboxylic acid. | ~1.35 Å |

| O-H Bond Length | Length of the hydroxyl bond in the carboxylic acid. | ~0.97 Å |

| C-O-C Angle | Bond angle of the isopropoxy ether linkage. | ~118° |

| Ring-COOH Dihedral | The twist angle between the plane of the benzene ring and the carboxylic acid group. | ~5-15° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the HOMO is typically located on the electron-rich aromatic ring and the oxygen of the isopropoxy group, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the carboxylic acid group and the aromatic ring, identifying the regions susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO : Energy required to remove an electron.

Electron Affinity (A) ≈ -E_LUMO : Energy released when an electron is added.

Chemical Hardness (η) = (I - A) / 2 : Resistance to change in electron distribution.

Electronegativity (χ) = (I + A) / 2 : The power to attract electrons.

Electrophilicity Index (ω) = χ² / (2η) : A measure of the molecule's ability to act as an electrophile. researchgate.net

These descriptors are invaluable for predicting how the molecule will interact with other chemical species. pku.edu.cn

Illustrative FMO and Reactivity Descriptor Data This table shows representative values for this compound, derived from general knowledge of phenolic and benzoic acid derivatives.

| Parameter | Value (Illustrative) | Interpretation |

|---|---|---|

| E_HOMO | -6.5 eV | Indicates electron-donating capability. |

| E_LUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Chemical Hardness (η) | 2.65 eV | Moderately resistant to electronic change. |

| Electrophilicity Index (ω) | 2.89 eV | Moderate electrophilic character. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their movements and interactions with their environment. researchgate.net An MD simulation of this compound would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol) and calculate the forces between all atoms over millions of small time steps.

These simulations provide insights into:

Conformational Flexibility : How the isopropyl and isopropoxy groups rotate and flex at a given temperature.

Solvent Structuring : How solvent molecules (like water) arrange themselves around the hydrophobic isopropyl groups and the more polar carboxylic acid and ether groups. This is crucial for understanding solubility. acs.org

Hydrogen Bonding Dynamics : The formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules, or between two acid molecules to form dimers. rsc.org The stability of these dimers is highly dependent on the solvent environment. rsc.org

MD simulations can reveal the preferred conformations in solution and the free energy landscapes associated with conformational changes, which are critical for understanding how the molecule behaves in a realistic chemical system. nih.gov

Predictive Modeling of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is frequently used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure.

NMR Spectroscopy : DFT calculations can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with good accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum helps confirm the molecular structure.

IR Spectroscopy : The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks in an Infrared (IR) spectrum. ias.ac.in Key predicted vibrations for this molecule would include the O-H stretch and C=O stretch of the carboxylic acid, C-O stretches of the ether, and various C-H bending and stretching modes of the alkyl and aromatic groups.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. scispace.com For this molecule, the predicted absorptions would arise from π→π* transitions within the benzene ring, influenced by the electron-donating isopropoxy group and the carboxyl group. rsc.org

Correlation between predicted and experimental spectra serves as a powerful tool for structural elucidation and confirmation.

Elucidation of Structure-Property Relationships through Advanced Theoretical Approaches

By systematically modifying the structure of this compound in silico (in the computer), researchers can establish clear structure-property relationships. This often involves creating a series of related molecules and calculating specific properties for each one.

For example, one could study how changes in the alkyl groups (e.g., replacing isopropyl with ethyl or tert-butyl) affect the molecule's electronic properties, such as its HOMO-LUMO gap or dipole moment. researchgate.net This can lead to the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models use statistical methods to correlate calculated molecular descriptors (like those from DFT) with observed properties (like acidity, antioxidant capacity, or lipophilicity). semanticscholar.orgnih.gov Such studies are crucial for the rational design of new molecules with tailored properties for specific applications.

Chemical Reactivity and Derivatization Strategies for 4 Isopropoxy 3,5 Diisopropylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, including esterification, amidation, and reduction. These reactions allow for the introduction of new functionalities and the modulation of the molecule's physicochemical properties.

Esterification of the carboxylic acid moiety is a fundamental strategy for creating derivatives with altered polarity, lipophilicity, and metabolic stability. The reaction typically involves the condensation of the carboxylic acid with an alcohol under acidic conditions or via activation of the carboxyl group. Given the steric hindrance posed by the ortho-diisopropyl groups, reaction conditions may require optimization to achieve high yields.

Common esterification methods applicable to 4-Isopropoxy-3,5-diisopropylbenzoic acid include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of a simple alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The equilibrium is typically driven towards the product by removing water as it is formed.

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt (e.g., with sodium or potassium carbonate) followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) provides a clean route to ester synthesis.

Carbodiimide-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid, facilitating ester formation with an alcohol in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for more complex or sensitive alcohols.

The synthesis of diverse libraries of ester derivatives can be systematically achieved by employing a range of primary, secondary, and functionalized alcohols. The existence of related ester compounds, such as Isopropyl 4-isopropoxy-3,5-diisopropylbenzoate, confirms the viability of these transformations. pharmaffiliates.com

Table 1: Potential Ester Derivatives via Various Alcohols

| Reactant Alcohol | Ester Product Name | Potential Application Area |

|---|---|---|

| Methanol | Methyl 4-isopropoxy-3,5-diisopropylbenzoate | Chemical intermediate, analytical standard |

| Ethanol (B145695) | Ethyl 4-isopropoxy-3,5-diisopropylbenzoate | Fragrance component, solvent |

| Benzyl alcohol | Benzyl 4-isopropoxy-3,5-diisopropylbenzoate | Prodrug development, fine chemical |

The formation of amides from the carboxylic acid group introduces a key structural motif found in peptides and many biologically active molecules. This transformation requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine. The resulting amide bond is generally stable, making this a robust derivatization strategy.

Key activation strategies include:

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide.

Use of Peptide Coupling Reagents: To avoid the harsh conditions of acyl halide formation, a wide variety of coupling reagents, commonly used in peptide synthesis, can be employed. These reagents form an active intermediate in situ, which is then displaced by the amine. This approach is mild and tolerates a broad range of functional groups.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Byproduct Characteristics |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble urea, removed by filtration |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea, removed by aqueous extraction |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble byproducts |

These methods allow for the coupling of this compound with various amines, including amino acid esters, to generate peptide coupling analogs for further study.

Chemoselective reduction of the carboxylic acid group, without affecting the aromatic ring or the ether linkage, yields the corresponding primary alcohol or aldehyde. These products serve as important synthetic intermediates for further elaboration.

Reduction to Alcohols: Strong reducing agents are required to convert a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing the carboxyl group to a hydroxylmethyl group (-CH₂OH). Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another common reagent that selectively reduces carboxylic acids in the presence of other reducible functional groups like esters.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction is difficult to stop at the intermediate stage. A common strategy involves a two-step process: first, the carboxylic acid is converted to a derivative such as an acyl chloride, an ester, or a Weinreb amide. This intermediate can then be reduced to the aldehyde using a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H).

Reactions of the Aromatic Ring System

The substituted benzene (B151609) ring of this compound is the second major site for derivatization. The nature and position of the existing substituents dictate the reactivity and regioselectivity of further transformations.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. msu.edumasterorganicchemistry.com The outcome of an EAS reaction on this molecule is governed by the combined electronic and steric effects of the substituents.

Directing Effects of Substituents:

4-Isopropoxy (-OCH(CH₃)₂): This is a strongly activating group due to the lone pairs on the oxygen atom, which can donate electron density to the ring via resonance. It is an ortho, para-director.

3,5-Diisopropyl (-CH(CH₃)₂): These alkyl groups are weakly activating through an inductive effect and are also ortho, para-directors.

1-Carboxylic Acid (-COOH): This is a deactivating group because the carbonyl group is electron-withdrawing. It acts as a meta-director.

Regioselectivity Analysis: The positions on the aromatic ring are C2 and C6. These positions are ortho to the powerful activating isopropoxy group and meta to the deactivating carboxylic acid group. Therefore, electrophilic attack is strongly directed to these two equivalent positions. However, the significant steric bulk of the adjacent isopropyl groups at C3 and C5 presents a major challenge, potentially hindering the approach of an electrophile and requiring more forcing reaction conditions than would be expected for a similarly activated but less hindered ring.

Table 3: Predicted Outcome of EAS Reactions

| Reaction Type | Reagents | Expected Product (Major) |

|---|---|---|

| Halogenation | Br₂ / FeBr₃ | 2-Bromo-4-isopropoxy-3,5-diisopropylbenzoic acid |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-isopropoxy-3,5-diisopropylbenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-Isopropoxy-3,5-diisopropyl-2-sulfobenzoic acid |

Modern palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the aromatic ring of this compound must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf).

A plausible synthetic route would involve an initial electrophilic halogenation (e.g., bromination) at the C2 position, as discussed in the previous section. The resulting 2-bromo derivative can then serve as a substrate for various cross-coupling reactions.

Suzuki Coupling: Reaction of the 2-bromo derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base can form a new aryl-aryl bond, leading to biaryl structures.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, creating an aryl-alkyne bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of aryl-nitrogen bonds by coupling the aryl halide with a primary or secondary amine.

Heck Coupling: The aryl halide can be coupled with an alkene to form a new carbon-carbon bond at the vinylic position.

These advanced methods significantly expand the synthetic possibilities, allowing for the construction of complex molecules with tailored electronic and structural properties originating from the this compound scaffold.

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₆H₂₄O₃ |

| Isopropyl 4-isopropoxy-3,5-diisopropylbenzoate | C₁₉H₃₀O₃ |

| Methyl 4-isopropoxy-3,5-diisopropylbenzoate | C₁₇H₂₆O₃ |

| Ethyl 4-isopropoxy-3,5-diisopropylbenzoate | C₁₈H₂₈O₃ |

| Benzyl 4-isopropoxy-3,5-diisopropylbenzoate | C₂₃H₃₀O₃ |

| 2-Bromo-4-isopropoxy-3,5-diisopropylbenzoic acid | C₁₆H₂₃BrO₃ |

| 2-Nitro-4-isopropoxy-3,5-diisopropylbenzoic acid | C₁₆H₂₃NO₅ |

| 4-Isopropoxy-3,5-diisopropyl-2-sulfobenzoic acid | C₁₆H₂₄O₆S |

| Methanol | CH₄O |

| Ethanol | C₂H₆O |

| Benzyl alcohol | C₇H₈O |

| Polyethylene glycol (PEG) | (C₂H₄O)n H₂ |

| Thionyl chloride | SOCl₂ |

| Oxalyl chloride | C₂Cl₂O₂ |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ |

| HATU | C₁₀H₁₅F₆N₆OP |

| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O |

| Lithium aluminum hydride | LiAlH₄ |

| Borane | BH₃ |

| Lithium tri-tert-butoxyaluminum hydride | C₁₂H₂₈AlLiO₃ |

Chemical Modifications of the Isopropoxy and Isopropyl Substituents

The isopropoxy and isopropyl groups of this compound offer distinct sites for chemical modification, enabling the synthesis of a diverse range of derivatives. Strategic manipulation of these functional groups can alter the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic characteristics. Research in this area focuses on selective cleavage and regeneration of the ether linkage and the introduction of varied alkyl and alkoxy moieties to create novel analogs.

Selective Cleavage and Regeneration of Functional Groups

The selective cleavage of the isopropoxy group in this compound to regenerate the parent phenol, 4-hydroxy-3,5-diisopropylbenzoic acid, is a pivotal transformation. This process is particularly relevant as this compound can be an ether impurity formed during the synthesis of its hydroxy precursor. The regeneration of the hydroxyl group is a key step for further derivatization strategies.

Standard methods for the cleavage of aryl ethers are applicable, with the choice of reagent depending on the desired selectivity and reaction conditions. Commonly employed reagents for O-dealkylation include strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), as well as Lewis acids such as boron tribromide (BBr₃).

Table 1: Reagents for Selective O-Deisopropylation

| Reagent | Reaction Conditions | Remarks |

|---|---|---|

| HBr | Acetic acid, reflux | A common and effective method for cleaving aryl ethers. |

| HI | Acetic acid, reflux | More reactive than HBr, can be used for more resistant ethers. |

| BBr₃ | Dichloromethane, low temperature | A powerful and often highly selective reagent for cleaving aryl ethers, particularly useful when other acid-sensitive functional groups are present. |

The regeneration of the phenolic hydroxyl group opens up the possibility of introducing a wide array of new functional groups through subsequent reactions, such as esterification or a renewed etherification with different alkyl groups.

While the cleavage of the isopropoxy group is well-established, the selective cleavage or modification of the C-C bonds of the isopropyl groups attached to the aromatic ring is significantly more challenging due to their chemical inertness. Such transformations would require harsh conditions that would likely lead to the degradation of the aromatic ring or cleavage of the other functional groups. There is currently a lack of reported methods for the selective removal or regeneration of these isopropyl substituents under standard laboratory conditions.

Introduction of Diverse Alkoxy and Alkyl Substituents

The introduction of a variety of alkoxy and alkyl groups can be achieved through derivatization of the parent compound, 4-hydroxy-3,5-diisopropylbenzoic acid.

Introduction of Diverse Alkoxy Substituents:

The Williamson ether synthesis is a versatile and widely employed method for the preparation of ethers, including derivatives of this compound. This reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-3,5-diisopropylbenzoic acid to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction.

The general reaction scheme is as follows:

Deprotonation: The phenolic proton is removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the sodium or potassium salt of the phenoxide.

Nucleophilic Substitution: The phenoxide then reacts with a primary or secondary alkyl halide (R-X, where X = Cl, Br, I) to form the desired ether.

Table 2: Examples of Alkoxy Derivatives Synthesized via Williamson Ether Synthesis

| Alkyl Halide | Resulting 4-Alkoxy Group | Potential Application of Derivative |

|---|---|---|

| Methyl iodide (CH₃I) | 4-Methoxy | Increased polarity |

| Ethyl bromide (C₂H₅Br) | 4-Ethoxy | Fine-tuning of lipophilicity |

| Benzyl chloride (C₆H₅CH₂Cl) | 4-Benzyloxy | Introduction of an aromatic moiety |

| Allyl bromide (CH₂=CHCH₂Br) | 4-Allyloxy | Site for further chemical modification |

This strategy allows for the systematic variation of the alkoxy substituent, enabling the exploration of structure-activity relationships. The choice of the alkyl halide is critical, as the reaction works best with primary and some secondary halides. Tertiary alkyl halides are not suitable as they tend to undergo elimination reactions.

Introduction of Diverse Alkyl Substituents:

The introduction of new alkyl substituents directly onto the aromatic ring of this compound is a more complex challenge. The existing bulky isopropyl groups at the 3 and 5 positions, along with the carboxylic acid at the 1 position, create significant steric hindrance and deactivate the ring towards further electrophilic aromatic substitution.

However, in principle, Friedel-Crafts alkylation could be explored, although it is expected to be low-yielding and produce a mixture of isomers. The reaction would involve a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an alkyl halide. The directing effects of the existing substituents would favor substitution at the positions ortho to the isopropoxy group, which are already occupied by the isopropyl groups.

A more plausible, though indirect, approach to modifying the alkyl substituents would involve a multi-step synthesis starting from a different precursor. For instance, one could start with a less substituted benzoic acid and introduce the desired alkyl groups sequentially.

While direct modification of the existing isopropyl groups, such as benzylic oxidation or halogenation, is theoretically possible, the presence of two identical isopropyl groups would likely lead to a lack of selectivity and the formation of product mixtures that are difficult to separate. For example, oxidation of the isopropyl groups with strong oxidizing agents like potassium permanganate (B83412) would likely cleave the alkyl chains and form a dicarboxylic acid, fundamentally altering the molecular scaffold.

Potential Applications of 4 Isopropoxy 3,5 Diisopropylbenzoic Acid As a Chemical Building Block and in Materials Science

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

4-Isopropoxy-3,5-diisopropylbenzoic acid serves as a valuable intermediate in organic synthesis, primarily due to its robust, sterically hindered aromatic core and the reactive carboxylic acid group. Its precursor, 4-Hydroxy-3,5-diisopropylbenzoic acid, is a known intermediate in the industrial synthesis of the anesthetic Propofol. googleapis.com The title compound, this compound, is documented as a related substance and potential impurity in this synthesis pathway, highlighting its relevance in pharmaceutical process chemistry. googleapis.compharmaffiliates.com

The carboxylic acid functional group is a key feature, allowing for a wide range of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives. This versatility enables its integration into more complex molecular architectures. For instance, the bulky 3,5-diisopropylphenyl moiety can be incorporated into target molecules to enhance their lipophilicity, influence their solid-state packing, or prevent unwanted aggregation through steric hindrance. These properties are highly desirable in the design of active pharmaceutical ingredients, organic electronic materials, and specialty polymers where control over intermolecular interactions is crucial.

Utilization in Polymer Chemistry for Monomer Design and Synthesis of Functional Polymeric Materials

Although direct polymerization of this compound is not typical, its structure is an excellent platform for designing specialized monomers. The carboxylic acid group can be chemically modified to introduce a polymerizable moiety, such as a vinyl, acrylate, or epoxide group. Polymerization of such a monomer would yield functional polymeric materials with unique properties imparted by the bulky side chains.

The presence of the large 4-isopropoxy-3,5-diisopropylphenyl pendant groups along a polymer backbone would significantly impact the material's bulk properties. These groups would increase the free volume, lower the chain-packing efficiency, and consequently affect the polymer's thermal and mechanical characteristics. For example, it is anticipated that these bulky side chains would:

Increase Solubility: Enhance solubility in organic solvents.

Raise the Glass Transition Temperature (Tg): The rigid and bulky nature of the side group would restrict segmental motion of the polymer chains, leading to a higher Tg.

Modify Mechanical Properties: Potentially lead to materials with increased rigidity and brittleness.

This strategy of using monomers with sterically demanding side groups is a known method for tuning polymer properties. mdpi.com For example, well-defined polystyrenes with terminal carboxylic acid groups have been synthesized using Atom Transfer Radical Polymerization (ATRP), demonstrating a pathway for creating complex polymer structures from benzoic acid-based initiators. cmu.edu

Development as a Ligand in Coordination Chemistry and Catalysis

The deprotonated form of the acid, 4-isopropoxy-3,5-diisopropylbenzoate, is a promising candidate for use as a ligand in coordination chemistry. The carboxylate group can coordinate to metal centers in various modes, including monodentate, bidentate chelating, or bridging fashions. nih.gov The defining feature of this ligand is the extreme steric bulk provided by the flanking isopropyl groups and the isopropoxy group.

Design and Synthesis of Transition Metal Complexes Incorporating 4-Isopropoxy-3,5-diisopropylbenzoate Ligands

The synthesis of transition metal complexes with this bulky benzoate (B1203000) ligand would be expected to yield coordinatively unsaturated or sterically shielded metal centers. The large size of the ligand can be used to:

Control the Coordination Number: Limit the number of ligands that can bind to a metal center, potentially stabilizing lower coordination numbers.

Create Specific Geometries: The steric repulsion between ligands can enforce unusual or distorted coordination geometries around the metal ion.

Enhance Solubility and Crystallinity: The lipophilic alkyl groups can improve the solubility of the resulting metal complexes in nonpolar organic solvents and facilitate the growth of single crystals for X-ray diffraction studies.

Research on other bulky benzoate ligands has shown their utility in modeling the active sites of metalloenzymes and creating unique coordination environments. acs.org It is plausible that complexes of copper, iron, zinc, or nickel with the 4-isopropoxy-3,5-diisopropylbenzoate ligand could form mononuclear, dinuclear (e.g., paddle-wheel), or polymeric structures depending on the metal and reaction conditions. nih.govresearchgate.net

Investigation of Catalytic Efficacy in Various Organic Transformations

Metal complexes featuring the 4-isopropoxy-3,5-diisopropylbenzoate ligand could exhibit novel catalytic properties. The steric environment created by the ligand can play a crucial role in determining the selectivity and activity of a metal catalyst. nih.gov A bulky ligand framework can create a well-defined pocket around the catalytic metal center, influencing substrate approach and potentially leading to high regioselectivity or stereoselectivity in organic transformations.

Potential catalytic applications for such complexes could include oxidation reactions, C-H activation, and polymerization catalysis, where control of the steric environment at the metal center is paramount for efficient and selective turnover.

| Potential Catalytic Application | Role of the Bulky Ligand |

| Olefin Polymerization | Controls polymer molecular weight and tacticity. |

| Selective Oxidation | Influences substrate access to the active metal-oxo species. |

| Cross-Coupling Reactions | Promotes reductive elimination and prevents catalyst deactivation. |

Applications in Supramolecular Chemistry and Self-Assembly Processes

Like other carboxylic acids, this compound is capable of forming strong, directional hydrogen bonds. The most stable arrangement is typically a centrosymmetric dimer, where two molecules are linked via a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.gov This dimerization is a fundamental principle of self-assembly for this class of molecules.

The bulky isopropyl and isopropoxy substituents would then dictate how these dimer units pack in the solid state or organize in solution. These groups would prevent close packing of the aromatic cores, potentially leading to the formation of porous materials or liquid crystalline phases. The interplay between the strong hydrogen bonding of the acid groups and the weaker van der Waals interactions of the bulky alkyl groups is key to forming ordered supramolecular structures. nih.govnih.gov

Integration into Advanced Functional Materials (e.g., Liquid Crystals, Organic Electronic Components)

The rigid, rod-like shape of the hydrogen-bonded dimer of this compound makes it a strong candidate for applications in liquid crystals. Many 4-alkoxybenzoic acids are known to exhibit liquid crystalline (mesomorphic) properties. nih.govnih.govresearchgate.nettandfonline.com The molecules self-assemble into ordered phases (nematic or smectic) at temperatures between the crystalline solid and the isotropic liquid states. nih.gov

The specific structure of this compound suggests that it could form such phases. The bulky side groups would influence the intermolecular spacing and the thermal stability of the mesophases. By tuning the molecular structure, for example by creating ester derivatives with different alkyl chains, the temperature range and type of liquid crystal phase could be precisely controlled. derpharmachemica.com This tunability is essential for applications in display technologies and optical sensors. rsc.orgresearchgate.net

Future Directions and Advanced Research Perspectives for 4 Isopropoxy 3,5 Diisopropylbenzoic Acid

Discovery and Development of Novel, Highly Efficient Synthetic Pathways

The synthesis of 4-alkoxy-3,5-dialkylbenzoic acids, including the target compound, traditionally relies on multi-step processes, often beginning with the alkylation of a simpler phenolic precursor followed by etherification. For instance, the synthesis of the related intermediate, 4-hydroxy-3,5-diisopropylbenzoic acid, often involves Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid. smolecule.comevitachem.com Future research should focus on developing more streamlined, efficient, and environmentally benign synthetic routes.

Key areas for exploration include:

One-Pot Tandem Reactions: Designing a one-pot synthesis that combines the di-isopropylation of the aromatic ring and the subsequent O-alkylation of the hydroxyl group would significantly improve efficiency by reducing intermediate isolation steps, solvent usage, and waste generation.

Advanced Catalytic Systems: Moving beyond traditional acid catalysts like sulfuric acid is crucial. smolecule.com Research into heterogeneous solid acid catalysts or novel organometallic catalysts could lead to higher yields, improved selectivity, and easier catalyst recovery and reuse, aligning with the principles of green chemistry.

Continuous Flow Synthesis: The development of machine-assisted continuous flow processes, similar to those demonstrated for related molecules like propofol, could enable safer, more scalable, and highly controlled production of 4-Isopropoxy-3,5-diisopropylbenzoic acid and its derivatives. This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher purity products. chemicalbook.com

| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Tandem Synthesis | Reduced reaction time, lower solvent consumption, improved atom economy. | Catalyst design, optimization of reaction conditions for sequential reactions. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, reduced corrosive waste. | Development of robust and selective solid acid catalysts (e.g., zeolites, functionalized resins). |

| Continuous Flow Chemistry | Enhanced safety and scalability, precise process control, higher product purity. | Reactor design, optimization of flow parameters, integration of real-time analytics. |

In-depth Mechanistic and Computational Studies of Complex Reaction Intermediates

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations. The significant steric hindrance imposed by the ortho-isopropyl groups can dramatically influence reaction pathways and the stability of intermediates. youtube.comnih.gov

Future research should employ a combination of experimental and computational approaches:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of transition states, and predict the stability of intermediates. This can provide invaluable insights into the regioselectivity of electrophilic aromatic substitution and other reactions.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to detect and characterize transient intermediates formed during synthesis. This experimental data can validate and refine computational models.

The computed properties of this compound provide a starting point for more advanced theoretical studies. nih.gov

| Computed Property | Value | Source |

| Molecular Weight | 264.36 g/mol | PubChem nih.gov |

| XLogP3-AA | 4.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

Systematic Diversification of Chemical Derivatization for Creation of New Compound Libraries

The core structure of this compound is an ideal scaffold for generating diverse chemical libraries for screening in drug discovery and materials science. nih.gov The carboxylic acid group serves as a versatile handle for a wide range of chemical modifications.

A systematic derivatization strategy should include:

Modification of the Carboxyl Group: Conversion of the carboxylic acid to esters, amides, acid halides, and other functional groups can modulate properties such as solubility, polarity, and biological activity.

Ring Functionalization: Despite the steric hindrance, exploring further functionalization of the aromatic ring, such as nitration or halogenation, could yield novel compounds with unique electronic properties.

Variation of Alkoxy and Alkyl Groups: Synthesizing analogs with different alkoxy groups (e.g., ethoxy, propoxy) and other bulky alkyl substituents at the 3 and 5 positions would allow for a fine-tuning of the molecule's steric and lipophilic profile.

The creation of such libraries is a foundational step in discovering new molecules with potential applications as pharmaceuticals, agrochemicals, or functional materials. nih.gov

Development of High-Throughput Synthesis and Screening Methodologies for Rapid Exploration

To efficiently explore the chemical space unlocked by derivatization, the development of high-throughput synthesis (HTS) and screening methodologies is paramount. The slow, one-at-a-time approach of traditional organic synthesis is inadequate for rapidly evaluating the potential of a large compound library.

Future efforts should concentrate on:

Automated Parallel Synthesis: Utilizing robotic liquid handlers and parallel reactors to simultaneously synthesize dozens or hundreds of derivatives under varied conditions. This accelerates the creation of the compound libraries described in the previous section.

Miniaturization and Microfluidics: Employing microfluidic "lab-on-a-chip" technology to perform reactions on a very small scale. This reduces the consumption of expensive reagents and allows for rapid screening of reaction conditions.

High-Throughput Screening (HTS) Assays: Developing and implementing HTS assays to rapidly evaluate the synthesized derivatives for desired properties. For example, assays could be designed to screen for antioxidant activity, enzyme inhibition, or specific material properties like liquid crystal formation. derpharmachemica.com

Strategic Integration into Emerging Advanced Material Systems and Nanotechnology Platforms

The unique structure of this compound, characterized by a rigid aromatic core and bulky, flexible side chains, makes it an attractive candidate for incorporation into advanced materials.

Promising research avenues include:

Polymer Additives: Sterically hindered phenols are known for their utility as stabilizers and antioxidants in polymers. google.com Investigating this compound and its esters as additives could lead to polymers with enhanced thermal stability and resistance to oxidative degradation.

Liquid Crystals: The elongated and rigid structure of certain benzoic acid derivatives makes them suitable for creating liquid crystals. derpharmachemica.com By incorporating this molecule into larger structures, such as azoester mesogens, it may be possible to develop novel liquid crystalline materials with unique phase behaviors.

Nanotechnology: The carboxylic acid group can act as an anchor to bind the molecule to the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO). The bulky organic shell could then be used to modify the nanoparticles' surface properties, improving their dispersibility in organic solvents or polymer matrices for applications in composites, coatings, and electronics.

Metal-Organic Frameworks (MOFs): As a dicarboxylic acid analog or other functionalized derivative, it could serve as an organic linker in the synthesis of MOFs. The steric bulk of the isopropyl groups could create MOFs with unusually large pores and unique host-guest properties.

By pursuing these advanced research directions, the scientific community can fully explore and harness the potential of this compound, paving the way for new discoveries in synthesis, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products